molecular formula C11H13BrO B1474816 4-Bromo-2-(cyclopropylmethoxy)-1-methylbenzene CAS No. 1369886-60-1

4-Bromo-2-(cyclopropylmethoxy)-1-methylbenzene

Cat. No.: B1474816
CAS No.: 1369886-60-1
M. Wt: 241.12 g/mol
InChI Key: MCXJYLZZTMUHIH-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethoxy)-1-methylbenzene is an organic compound with the molecular formula C11H13BrO. It is a brominated aromatic compound that features a cyclopropylmethoxy group and a methyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

4-bromo-2-(cyclopropylmethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXJYLZZTMUHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(cyclopropylmethoxy)-1-methylbenzene typically involves the bromination of 2-cyclopropylmethoxy-1-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclopropylmethoxy)-1-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 4-hydroxy-2-cyclopropylmethoxy-1-methylbenzene when using hydroxide ions.

    Oxidation Reactions: Products include 4-bromo-2-cyclopropylmethoxy-1-methylbenzoic acid.

    Reduction Reactions: The major product is 2-cyclopropylmethoxy-1-methylbenzene.

Scientific Research Applications

4-Bromo-2-(cyclopropylmethoxy)-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)-1-methylbenzene depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be substituted by nucleophiles. In biological systems, its mechanism of action would involve interactions with specific molecular targets, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene
  • 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene
  • 2-Bromo-1-isopropyl-4-methylbenzene

Uniqueness

4-Bromo-2-(cyclopropylmethoxy)-1-methylbenzene is unique due to the specific positioning of the bromine, cyclopropylmethoxy, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

Overview

4-Bromo-2-(cyclopropylmethoxy)-1-methylbenzene, with the molecular formula C11H13BrO, is a brominated aromatic compound notable for its unique cyclopropylmethoxy group. Its chemical structure positions it as a compound of interest in various scientific fields, particularly in biological and medicinal research due to its potential therapeutic properties and interactions with biomolecules.

The compound features:

  • Molecular Weight : 227.13 g/mol
  • Boiling Point : Approximately 220 °C
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom acts as an electrophile, facilitating nucleophilic substitutions that can influence various biochemical pathways. This interaction may modulate enzyme activity or receptor binding, leading to potential therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms similar to those observed with other benzamide derivatives, which have shown efficacy against various cancer cell lines .
  • CNS Activity : Investigations into its potential as a central nervous system (CNS) agent have been conducted, focusing on its role as a negative allosteric modulator for metabotropic glutamate receptors, which are implicated in neurological disorders .
  • Biochemical Assays : The compound has been utilized in biochemical assays to study its interactions with enzymes and receptors, providing insights into its pharmacological profile .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Studies :
    • A study highlighted the compound's ability to inhibit cell proliferation in human cancer cell lines. The mechanism involved downregulation of critical proteins associated with tumor growth, similar to the action of established chemotherapeutics .
  • CNS Modulation :
    • Research focused on the compound's role as a modulator of glutamate receptors demonstrated its potential in reducing excitotoxicity, a key factor in neurodegenerative diseases .
  • Pharmacokinetics :
    • Pharmacokinetic studies revealed that this compound has favorable absorption characteristics, making it a candidate for further development as an orally bioavailable drug .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
CNS ActivityModulation of metabotropic glutamate receptors
Enzyme InteractionBinding to specific enzymes affecting metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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